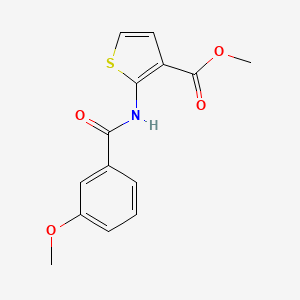![molecular formula C25H19N3O4 B2540120 N-(o-tolil)-2-(2,4-dioxo-3-fenil-3,4-dihidrobenzofuro[3,2-d]pirimidin-1(2H)-il)acetamida CAS No. 877656-72-9](/img/new.no-structure.jpg)
N-(o-tolil)-2-(2,4-dioxo-3-fenil-3,4-dihidrobenzofuro[3,2-d]pirimidin-1(2H)-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide is a complex organic molecule. This compound, with its multi-ring structure and various functional groups, has found applications in multiple fields of scientific research.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic organic chemistry, this compound could serve as a key intermediate in the synthesis of more complex molecules.
Biology and Medicine: Due to its intricate structure, it may interact with biological macromolecules in unique ways, possibly offering new avenues for drug development. Researchers may investigate its potential as a scaffold for designing inhibitors or activators of biological pathways.
Industry: In industry, it could be used to create specialty chemicals with high value, such as in the development of new materials or agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide typically involves multi-step procedures
Industrial Production Methods: Scaling up for industrial production usually requires optimization of reaction conditions to enhance yield and purity. This might involve refining catalyst choices, temperatures, and solvents to develop a cost-effective and efficient process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo a variety of chemical reactions including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions: Oxidation can be achieved using reagents like potassium permanganate or chromium trioxide. Reduction might involve hydrogenation using palladium catalysts. Substitution reactions may use halogenating agents or nucleophiles under suitable conditions.
Major Products Formed: Oxidation may lead to the formation of higher oxidation state derivatives. Reduction typically yields more hydrogenated forms. Substitution reactions produce modified analogs with different functional groups.
Mecanismo De Acción
Molecular Targets and Pathways Involved: The mechanism of action would depend on its specific use. In biological applications, it might interact with enzymes or receptors, influencing cellular pathways by mimicking or inhibiting natural substrates.
Comparación Con Compuestos Similares
Similar Compounds:
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide
Highlighting Uniqueness: What sets this compound apart could be its specific functional groups and their positions within the molecule, contributing to unique reactivity and potential biological activity.
Hopefully, this offers a thorough exploration of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide and its fascinating chemistry.
Propiedades
Número CAS |
877656-72-9 |
|---|---|
Fórmula molecular |
C25H19N3O4 |
Peso molecular |
425.444 |
Nombre IUPAC |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C25H19N3O4/c1-16-9-5-7-13-19(16)26-21(29)15-27-22-18-12-6-8-14-20(18)32-23(22)24(30)28(25(27)31)17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,26,29) |
Clave InChI |
OWAKRUOYPVMWBA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2540039.png)



![2-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2540047.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2540048.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2540049.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid](/img/structure/B2540050.png)
![(3E)-4-hydroxy-3-{2-[(4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene}dihydrofuran-2(3H)-one](/img/structure/B2540052.png)
![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2540053.png)




